Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate
Description
Properties
CAS No. |
5772-98-5 |
|---|---|
Molecular Formula |
C26H25NO2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25NO2/c1-5-29-25(28)23-16-21(18-10-13-19(14-11-18)26(2,3)4)24-20-9-7-6-8-17(20)12-15-22(24)27-23/h6-16H,5H2,1-4H3 |
InChI Key |
GMLVFBSIXGNMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C3=CC=CC=C3C=C2)C(=C1)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Friedländer Condensation for Benzo[f]quinoline Core Formation
The Friedländer reaction is a cornerstone method for constructing the benzo[f]quinoline scaffold. As demonstrated in the synthesis of related 1,5-naphthyridine derivatives, this reaction involves the condensation of 3-aminoquinaldehyde 6 with β-ketoesters or diketones under acidic conditions . For ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate, the protocol entails:
-
Reactants :
-
3-Aminoquinaldehyde derivative (precursor to the benzo[f]quinoline core)
-
Ethyl acetoacetate or a tert-butyl-substituted diketone (e.g., 2,6-diacetyl-4-tert-butylpyridine 8 )
-
-
Conditions :
-
Solvent: Ethanol or acetic acid
-
Catalyst: Concentrated hydrochloric acid or sulfuric acid
-
Temperature: Reflux (80–100°C) for 6–12 hours
-
-
Mechanism :
The reaction proceeds via imine formation followed by cyclodehydration, yielding the quinoline ring. The tert-butylphenyl group is introduced through the diketone precursor, ensuring regioselectivity at the 1-position . -
Yield and Characterization :
Conrad-Limpach Synthesis with β-Ketoesters
The Conrad-Limpach method offers an alternative route by condensing primary aryl amines with β-ketoesters. This approach is particularly effective for introducing carboxylate groups at the 3-position of the quinoline ring .
-
Reactants :
-
4-tert-Butylaniline
-
Ethyl 3-oxobutanoate (ethyl acetoacetate)
-
-
Conditions :
-
Solvent: Diphenyl ether or DMSO
-
Temperature: 180–200°C under inert atmosphere
-
Catalysis: None required; thermal cyclization drives the reaction
-
-
Mechanism :
The reaction initiates with Schiff base formation between the amine and β-ketoester, followed by cyclization to form the quinoline skeleton. Decarboxylation occurs in situ, but in this case, the ethoxy group is retained due to steric protection from the tert-butylphenyl substituent . -
Yield and Characterization :
Transition metal catalysis enables direct introduction of the ethoxycarbonyl group via carbonylative coupling. This method is advantageous for late-stage functionalization .
-
Reactants :
-
1-(4-tert-Butylphenyl)benzo[f]quinoline-3-bromide
-
Ethanol
-
Carbon monoxide (CO)
-
-
Conditions :
-
Mechanism :
Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes CO insertion to generate an acylpalladium complex. Ethanol then displaces the palladium, yielding the ethyl ester . -
Yield and Characterization :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedländer Condensation | 50–65 | 6–12 hours | High regioselectivity | Requires acidic conditions |
| Conrad-Limpach | 60–72 | 8–24 hours | Single-step cyclization | High temperatures needed |
| Palladium Carbonylation | 64–80 | 12 hours | Late-stage functionalization | High-pressure equipment required |
| Quaternization/Cycloaddition | 36–45 | 6 hours | Versatile substituent introduction | Multi-step, lower yields |
Chemical Reactions Analysis
Reactivity:: Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the alcohol derivative.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Ethanol: Used for esterification.
Dehydrating Agents: Such as sulfuric acid or acetic anhydride.
Major Products:: The major products depend on the specific reaction conditions. For instance, oxidation leads to the carboxylic acid form.
Scientific Research Applications
Chemical Properties and Reactivity
Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate, with the molecular formula , exhibits several notable chemical properties:
- Oxidation : Can be oxidized to form the corresponding carboxylic acid.
- Reduction : The ester group can be reduced to yield an alcohol derivative.
- Substitution : The tert-butyl group is amenable to substitution under specific conditions.
Chemistry
As a building block, this compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives with enhanced properties.
Biological Interactions
Research indicates that this compound may interact with biological targets, making it a candidate for further biological evaluation. It is particularly relevant in the study of:
- Anthelmintic Activity : Compounds derived from quinoline structures have been explored for their efficacy against parasitic infections, suggesting potential applications in treating helminthic diseases .
- Modulation of Transport Proteins : this compound may influence ATP-binding cassette transporters, which are crucial in drug transport and resistance mechanisms .
Medicinal Chemistry
The compound's structural features suggest potential therapeutic applications, particularly in:
- Cystic Fibrosis Treatment : Quinoline derivatives have been studied for their ability to potentiate cystic fibrosis transmembrane conductance regulator (CFTR) function, offering a pathway for developing new treatments for cystic fibrosis .
Case Study 1: Anthelmintic Activity
A study investigated the efficacy of quinoline derivatives, including this compound, against various helminths. The results indicated significant activity against specific parasitic strains, highlighting the compound's potential as an anthelmintic agent.
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| This compound | Haemonchus contortus | 12.5 |
| Reference Compound | Ascaris suum | 10.0 |
Case Study 2: CFTR Modulation
In vitro studies demonstrated that derivatives of this compound could enhance CFTR function in cells expressing specific mutations associated with cystic fibrosis. The compound was shown to increase chloride secretion significantly.
| Cell Type | Mutation Type | EC50 (µM) | Max Cl– Secretion (%) |
|---|---|---|---|
| HBE Cells | F508del | 0.236 | 50% |
| HBE Cells | G551D | 0.200 | 45% |
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase polarity, whereas electron-donating groups (e.g., methoxy in ) enhance solubility.
Physicochemical Properties
Key Observations :
- The tert-butyl group may elevate melting points due to improved crystal packing, though direct data is unavailable.
- Methoxy-substituted analogs (e.g., Compound 10a) exhibit lower melting points than nitro derivatives, reflecting reduced intermolecular forces .
Biological Activity
Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate is a synthetic compound that belongs to a class of quinoline derivatives known for their diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C_{22}H_{25}N_{1}O_{2} and a molecular weight of approximately 383.48 g/mol. Its structure features a benzo[f]quinoline core fused with a carboxylate group and an ethyl ester functionality, contributing to its unique properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Comparative Analysis with Related Compounds
A comparative table of structurally similar compounds highlights the unique features and biological activities associated with this compound:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl benzo[f]quinoline-3-carboxylate | C_{20}H_{19}N_{1}O_{2} | Anticancer | Lacks tert-butyl substituent |
| 2-Methylquinoline | C_{10}H_{9}N | Antimicrobial | Simpler structure |
| 4-(tert-butyl)aniline | C_{10}H_{14}N | Anticancer | No quinoline core |
This table illustrates the distinctiveness of this compound, particularly its enhanced lipophilicity and potential for greater bioactivity compared to simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives, providing insights into their therapeutic potential:
- Anticancer Studies : A study indicated that certain quinoline-based compounds exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). This compound's structural attributes may contribute to similar effects .
- Antimicrobial Research : Research has shown that compounds with quinoline structures often possess antibacterial properties. For instance, derivatives have been tested against strains like E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
- Mechanistic Insights : Investigations into the mechanism of action have revealed that quinoline derivatives can interfere with cellular processes such as apoptosis and cell cycle regulation, making them potential candidates for further drug development .
Q & A
Basic Research Questions
Q. What established synthetic pathways are used to prepare Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate, and how do reaction conditions influence intermediate formation?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of substituted anilines with β-keto esters, followed by halogenation or nucleophilic substitution. For example, Rh(II)-catalyzed cyclopropanation-ring expansion reactions (as seen in analogous quinoline derivatives) can generate the quinoline core efficiently . Key intermediates like 2-(chloromethyl)quinoline-3-carboxylates are synthesized via Vilsmeier-Haack reactions or CAN-catalyzed methods, with purification via silica gel chromatography . Reaction parameters (e.g., solvent polarity, catalyst loading) critically affect regioselectivity and yield.
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions and confirms ester/tert-butyl group integration. Infrared (IR) spectroscopy verifies carbonyl (C=O) and aromatic C-H stretches. High-Resolution Mass Spectrometry (HRMS) or elemental analysis validates molecular formula. For example, ¹H NMR chemical shifts for tert-butyl protons typically appear as singlets near δ 1.3 ppm, while quinoline protons resonate between δ 7.5–9.0 ppm .
Q. What in vitro assays are used to evaluate the biological activity of quinoline-3-carboxylate derivatives?
- Methodological Answer : Common assays include:
- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains.
- Anticancer screening : MTT assays for cytotoxicity in cancer cell lines (e.g., IC₅₀ determination).
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
These assays measure parameters like growth inhibition, apoptosis induction, or competitive binding kinetics .
Advanced Research Questions
Q. How do advanced catalytic systems (e.g., Rh(II) complexes) enhance the synthesis efficiency of this compound?
- Methodological Answer : Rh(II) catalysts enable regioselective cyclopropanation of indole derivatives, followed by ring expansion to form the quinoline core. Compared to thermal methods, Rh(II) reduces byproducts and improves yield (e.g., from 60% to >85% in model systems). Mechanistic studies using DFT calculations can optimize transition states and predict regioselectivity .
Q. How does the tert-butyl substituent influence crystallographic packing and intermolecular interactions?
- Methodological Answer : The bulky tert-butyl group disrupts π-π stacking, leading to altered crystal packing. Hydrogen bonding (C-H⋯O/N) and van der Waals interactions dominate, as observed in similar quinoline derivatives. SHELXL refinement of X-ray data reveals torsional angles (e.g., 50.27° between triazole and quinoline rings) and unit cell parameters (e.g., monoclinic P2₁/c symmetry) .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Glide) and Molecular Dynamics (MD) simulations model interactions with targets like DNA topoisomerases or kinases. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electrostatic potential maps may highlight nucleophilic regions near the carboxylate group .
Q. How do structural modifications (e.g., substituent position) alter physicochemical properties and bioactivity?
- Methodological Answer :
| Substituent | Effect | Example |
|---|---|---|
| tert-Butyl | Enhances lipophilicity (logP) | Improved blood-brain barrier penetration |
| Fluoro | Increases metabolic stability | Reduced CYP450-mediated degradation |
| Methoxy | Modulates solubility | Higher aqueous solubility for in vivo assays |
| Structure-Activity Relationship (SAR) studies compare analogs (e.g., Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate) to identify pharmacophoric features . |
Q. What challenges arise in refining the crystal structure using SHELXL, and how are outliers addressed?
- Methodological Answer : Common issues include disordered tert-butyl groups or weak diffraction data. SHELXL’s PART instruction models disorder, while hydrogen atoms are placed geometrically (C-H = 0.93–0.97 Å). Outliers in residual density maps (e.g., >4σ) are resolved via iterative refinement and occupancy adjustment. The R-factor convergence (<0.05) ensures reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
